2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
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Overview
Description
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline is a complex organic compound with the molecular formula C21H23N3O2S This compound is known for its unique structure, which combines a quinoline core with a benzenesulfonyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline typically involves multiple steps
Quinoline Core Synthesis: The quinoline core can be synthesized through a Skraup reaction, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Piperazine Ring Introduction: The piperazine ring is introduced via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinoline core.
Sulfonylation: The final step involves the sulfonylation of the piperazine ring using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Piperazine derivatives with different substituents.
Scientific Research Applications
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with dopamine receptors.
Pharmacology: The compound is studied for its binding affinity and selectivity towards various neurotransmitter receptors, making it a candidate for drug development.
Biological Research: It is used in studies exploring the mechanisms of receptor-ligand interactions and signal transduction pathways.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release and signal transduction pathways. This interaction can lead to various pharmacological effects, including alterations in mood, cognition, and motor function.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline
- 2-[4-(Phenylsulfonyl)piperazin-1-yl]quinoline
- 2-[4-(Benzenesulfonyl)piperazin-1-yl]ethanol
Uniqueness
2-[4-(Benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. The presence of both the benzenesulfonyl group and the dimethylquinoline core contributes to its high binding affinity and selectivity towards certain receptors, making it a promising candidate for further research and development.
Properties
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-4,8-dimethylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-6-10-19-17(2)15-20(22-21(16)19)23-11-13-24(14-12-23)27(25,26)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUJDKVEQDAINB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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